3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid
Overview
Description
3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid is a compound that contains an isonicotinic acid group and a trifluoromethoxyphenyl group . Isonicotinic acid is a derivative of pyridine with a carboxylic acid substituent at the 4-position . The trifluoromethoxy group can be seen as a methoxy group whose hydrogen atoms are replaced by fluorine atoms .
Scientific Research Applications
Antibacterial Activity
- (Trifluoromethoxy)Phenylboronic Acids : A study by (Adamczyk-Woźniak et al., 2021) found that derivatives of (trifluoromethoxy)phenylboronic acids, similar in structure to 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid, exhibited antimicrobial properties against Escherichia coli and Bacillus cereus.
Semiconductor Materials
- Porphyrin Compounds with Isonicotinic Acid Moiety : Research by (Wang, Li, & Wang, 2021) showed that isonicotinic acid-containing porphyrin compounds could potentially function as semiconductor materials.
Solar Cell Performance
- Effect on Photovoltaic Performance : A study by (Bagheri & Dehghani, 2015) indicated that isonicotinate derivatives, similar to 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid, enhanced the energy conversion efficiency in dye-sensitized solar cells.
Liquid Crystals
- Synthesis and Thermal Stability of Liquid Crystals : Research by (Thaker & Patel, 2009) explored the synthesis of mesogenic homologous series containing isonicotinic acid, demonstrating their potential in creating stable liquid crystals.
Luminescent Properties
- Designing Luminescent Hybrid Materials : A study by (Wang & Yan, 2006) described the synthesis of luminescent hybrid materials using derivatives of isonicotinic acid, highlighting their potential in photonics.
Photocatalytic Degradation
- Efficient Degradation of Methylene Blue : Research by (Zulys, Adawiah, & Nasruddin, 2022) illustrated the use of isonicotinic acid in enhancing the photocatalytic degradation efficiency of methylene blue, suggesting environmental applications.
Antibacterial Derivatives
- Synthesis and Antibacterial Activity of Derivatives : A study by (Aragade et al., 2009) synthesized and evaluated 3-[3-(substituted phenyl)-1-isonicotinoyl-1H-pyrazol-5-yl]-2H-chromen-2-one derivatives for antibacterial activity, showcasing the broad utility of isonicotinic acid derivatives in medical research.
Safety And Hazards
properties
IUPAC Name |
3-[3-(trifluoromethoxy)phenyl]pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)20-9-3-1-2-8(6-9)11-7-17-5-4-10(11)12(18)19/h1-7H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCKSATZSQHIEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=CN=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688234 | |
Record name | 3-[3-(Trifluoromethoxy)phenyl]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30688234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Trifluoromethoxy)phenyl]pyridine-4-carboxylic acid | |
CAS RN |
1258622-82-0 | |
Record name | 3-[3-(Trifluoromethoxy)phenyl]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30688234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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